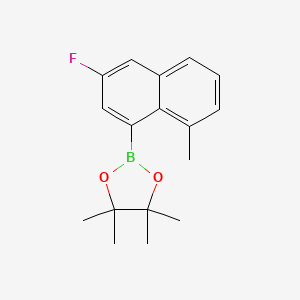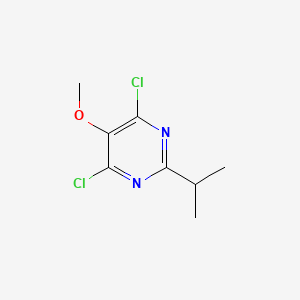
2-(3-Fluoro-8-methyl-1-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluoro-8-methyl-1-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound. Organoboron compounds are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a naphthalene ring substituted with a fluoro and a methyl group, and a dioxaborolane moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-8-methyl-1-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-8-methyl-1-naphthalenylboronic acid with a suitable dioxaborolane reagent. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction may be catalyzed by palladium complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions for yield and purity. Continuous flow reactors might also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming boronic acids or esters.
Reduction: Reduction reactions may convert the boron moiety to a borane or other reduced forms.
Substitution: The fluoro and methyl groups on the naphthalene ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nucleophiles, or electrophiles under various conditions.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
Chemistry
Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.
Biology and Medicine
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry
Material Science: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Agriculture: May be used in the development of agrochemicals.
作用機序
The mechanism of action for 2-(3-Fluoro-8-methyl-1-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions typically involves the formation of boron-carbon bonds. The boron atom in the dioxaborolane moiety acts as an electrophile, facilitating the formation of new bonds with nucleophiles. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boron and naphthalene components.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Another organoboron compound used in similar applications.
2-Naphthylboronic Acid: Similar structure but without the fluoro and methyl substitutions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar dioxaborolane moiety but with a phenyl group instead of a naphthalene ring.
Uniqueness
2-(3-Fluoro-8-methyl-1-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitutions on the naphthalene ring, which can influence its reactivity and interactions in chemical and biological systems. The presence of the fluoro group can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds.
特性
分子式 |
C17H20BFO2 |
|---|---|
分子量 |
286.2 g/mol |
IUPAC名 |
2-(3-fluoro-8-methylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H20BFO2/c1-11-7-6-8-12-9-13(19)10-14(15(11)12)18-20-16(2,3)17(4,5)21-18/h6-10H,1-5H3 |
InChIキー |
XWZWQVZXFIDWOF-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=CC=CC(=C23)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid](/img/structure/B13931715.png)

![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-](/img/structure/B13931724.png)



![1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile](/img/structure/B13931757.png)




